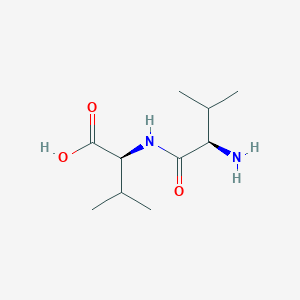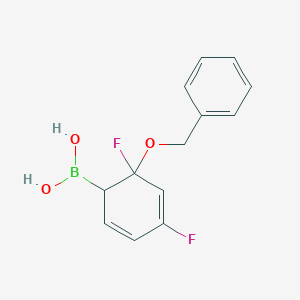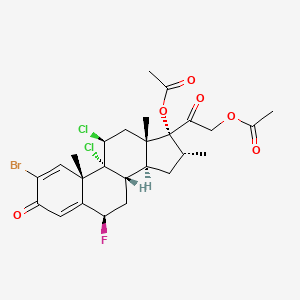![molecular formula C17H19F3N2 B13414624 N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine CAS No. 73758-32-4](/img/structure/B13414624.png)
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is a complex organic compound characterized by the presence of a pyridine ring, a trifluoromethyl group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-bromopyridine with 2-(3-(trifluoromethyl)phenyl)propan-2-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-pyridin-2-ylethyl)-3-p-menthanecarboxamide
- 2-isopropyl-5-methyl-N-(2-(pyridin-2-yl)ethyl)cyclohexanecarboxamide
Uniqueness
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to similar compounds.
Eigenschaften
CAS-Nummer |
73758-32-4 |
|---|---|
Molekularformel |
C17H19F3N2 |
Molekulargewicht |
308.34 g/mol |
IUPAC-Name |
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C17H19F3N2/c1-13(21-10-8-16-7-2-3-9-22-16)11-14-5-4-6-15(12-14)17(18,19)20/h2-7,9,12-13,21H,8,10-11H2,1H3 |
InChI-Schlüssel |
YWZIEMWNWBRJHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


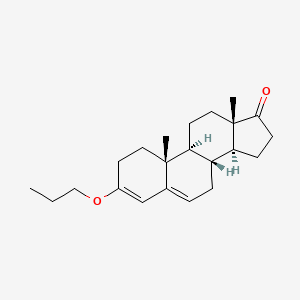



![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)

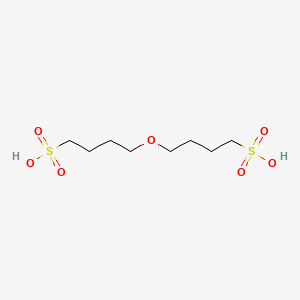
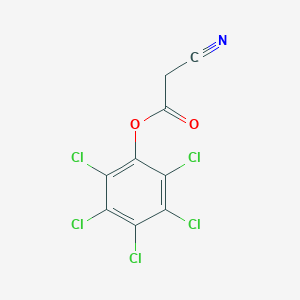
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)

